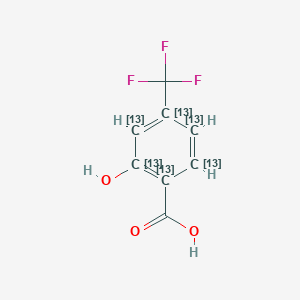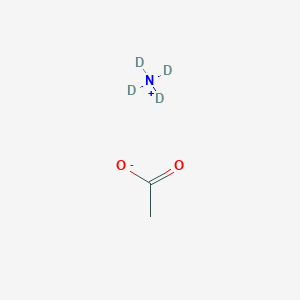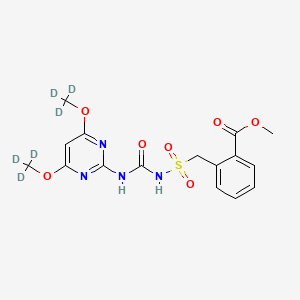
Raltegravir (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Raltegravir (sodium) is an antiretroviral medication used to treat HIV/AIDS. It is sold under the brand name Isentress and is known for being the first integrase inhibitor approved for clinical use. Raltegravir works by inhibiting the HIV integrase enzyme, which is essential for the viral replication process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Raltegravir can be synthesized through several methods. One common method involves reacting 2-amino-2-methylpropanenitrile with the acid chloride of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid using N-methylmorpholine as a base . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of raltegravir involves the use of pharmaceutical compositions comprising HIV integrase strand transfer inhibitors. The process includes the preparation of oral pharmaceutical compositions of raltegravir or its pharmaceutically acceptable salts . The production process is designed to ensure the stability and efficacy of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Raltegravir undergoes several types of chemical reactions, including:
Oxidation: Raltegravir can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in raltegravir, altering its chemical properties.
Substitution: Substitution reactions involve replacing one functional group with another, which can impact the compound’s activity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions can yield deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Raltegravir has a wide range of scientific research applications, including:
Chemistry: Raltegravir is used as a model compound to study the mechanisms of integrase inhibition and to develop new integrase inhibitors.
Biology: In biological research, raltegravir is used to investigate the role of integrase in the HIV replication cycle and to study the effects of integrase inhibition on viral replication.
Medicine: Clinically, raltegravir is used to treat HIV-1 infections in combination with other antiretrovirals. .
Wirkmechanismus
Raltegravir inhibits the HIV integrase enzyme, preventing the viral genome from being incorporated into the human genome . This inhibition blocks the strand transfer step of viral DNA integration, which is essential for viral replication. Raltegravir is primarily metabolized by glucuronidation, and its molecular targets include the integrase enzyme and the viral DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Elvitegravir: Another integrase inhibitor used to treat HIV-1 infections. It has a similar mechanism of action but different pharmacokinetic properties.
Dolutegravir: A newer integrase inhibitor with a higher barrier to resistance compared to raltegravir.
Bictegravir: An integrase inhibitor with improved efficacy and safety profiles.
Uniqueness of Raltegravir
Raltegravir was the first integrase inhibitor approved for clinical use, making it a pioneering compound in the treatment of HIV/AIDS. Its unique mechanism of action and favorable safety profile have made it a valuable addition to antiretroviral therapy .
Eigenschaften
Molekularformel |
C20H20FN6NaO5 |
|---|---|
Molekulargewicht |
466.4 g/mol |
IUPAC-Name |
sodium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-olate |
InChI |
InChI=1S/C20H21FN6O5.Na/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1 |
InChI-Schlüssel |
QLBNDXLKPYXCIW-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide](/img/structure/B12412782.png)





![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)



